9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the desired heterocyclic ring system . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the compound with high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while substitution reactions could produce a variety of functionalized compounds .
Scientific Research Applications
9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and ultimately result in its observed biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b][1,3]thiazole derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Imidazo[2,1-b][1,3]thiazole carboxamide derivatives: These compounds also share structural similarities and have shown potential as antimycobacterial agents.
Uniqueness
9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine is unique due to the presence of the chlorine atom and its specific structural arrangement, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H11ClN2S |
---|---|
Molecular Weight |
274.8 g/mol |
IUPAC Name |
9-chloro-7,12a-dihydro-6aH-benzimidazolo[1,2-a][3,1]benzothiazine |
InChI |
InChI=1S/C14H11ClN2S/c15-10-5-6-13-11(7-10)16-14-17(13)12-4-2-1-3-9(12)8-18-14/h1-8,12,14,16H |
InChI Key |
WCIGKVLMDLDGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=CSC3N2C4=C(N3)C=C(C=C4)Cl)C=C1 |
Origin of Product |
United States |
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